molecular formula C15H12ClN3O2S B11019609 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11019609
M. Wt: 333.8 g/mol
InChI Key: IZCHWEDRHZDVBE-UHFFFAOYSA-N
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Description

2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like 1-pentanol and bases such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may also affect its activity.

    Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which could lead to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: These compounds share the quinoline scaffold and have similar biological activities.

    Thiazole Derivatives: These compounds contain the thiazole ring and are known for their diverse biological properties.

Uniqueness

What sets 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide apart is its unique combination of the quinoline and thiazole moieties, which may confer distinct biological activities not observed in other compounds. This dual functionality could make it a valuable candidate for further research and development .

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H12ClN3O2S/c1-8-13(19-15(16)22-8)14(20)18-10-5-9-3-4-11(21-2)6-12(9)17-7-10/h3-7H,1-2H3,(H,18,20)

InChI Key

IZCHWEDRHZDVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC

Origin of Product

United States

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